molecular formula C8H9ClN2O B6605870 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine CAS No. 2803833-90-9

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine

Cat. No.: B6605870
CAS No.: 2803833-90-9
M. Wt: 184.62 g/mol
InChI Key: FCTJFBOYNCMIAC-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine is a high-value chemical intermediate belonging to the dihydrofuro[3,4-d]pyrimidine class of heterocyclic building blocks. This compound is of significant interest in medicinal chemistry, particularly in the research and development of novel anti-viral therapeutics. Scientific studies have demonstrated that the dihydrofuro[3,4-d]pyrimidine scaffold is a promising core structure in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to combat drug-resistant HIV-1 . Researchers utilize this chlorinated pyrimidine derivative as a key synthetic intermediate to construct more complex molecules. Its structure is amenable to further functionalization, primarily via nucleophilic aromatic substitution, allowing for the introduction of diverse amine-containing groups to explore structure-activity relationships (SAR) . The incorporation of the dihydrofuro ring system is a strategic scaffold-hopping approach that can enhance solubility and improve pharmacokinetic properties, such as oral bioavailability, compared to older therapeutic classes . Furthermore, the exposed oxygen atom in the fused furan ring has the potential to form additional hydrogen bonds within enzyme binding pockets, which can contribute to improved potency and resistance profiles against mutant strains of the virus . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-5,5-dimethyl-7H-furo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-8(2)5-3-10-7(9)11-6(5)4-12-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTJFBOYNCMIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CN=C(N=C2CO1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Furopyrimidine Core Formation

The furo[3,4-d]pyrimidine core can be assembled via cyclocondensation reactions involving furan precursors and nitrogen-containing building blocks. A seminal approach involves the reaction of 2-aminofuran-3-carbonitriles with triethyl orthoformate (TEOF) or triethyl orthoacetate (TEAC), which facilitates the formation of imidate intermediates. For instance, Shaker (ARKAT-USA) demonstrated that 2-aminofuran-3-carbonitriles react with TEOF to yield imidates, which subsequently undergo cyclization with semicarbazide hydrochloride to form (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivatives . Although this method targets the [2,3-d] isomer, analogous conditions could be adapted for [3,4-d] systems by modifying the starting material’s substitution pattern.

Key considerations for optimizing cyclocondensation include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing charged intermediates.

  • Catalysis : Acidic or basic conditions (e.g., HCl, triethylamine) modulate reaction kinetics, with triethylamine often employed to scavenge HCl generated during imidate formation .

  • Temperature : Reactions typically proceed at reflux (80–120°C) to overcome activation barriers.

Chlorination Techniques for C-2 Functionalization

Introducing the chlorine atom at the C-2 position is critical for achieving the target structure. Phosphorus oxychloride (POCl₃) is the reagent of choice for such transformations, as evidenced by its use in synthesizing 8-chloro-5-(2-furyl)-1,2,3,4-tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline . The general protocol involves:

  • Dissolving the hydroxyl- or amino-substituted precursor in excess POCl₃.

  • Refluxing for 4–6 hours to ensure complete chlorination.

  • Quenching with ice-water and neutralizing with a weak base (e.g., NaHCO₃).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating heterocyclic syntheses. A study in the Indian Journal of Pharmaceutical Sciences detailed the microwave-assisted synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, achieving yields up to 96% in 4–11 minutes . Adapting this protocol for 2-chloro-5,5-dimethyl-furo[3,4-d]pyrimidine could involve:

  • Irradiating a mixture of 3-amino-4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide and aromatic carboxylic acids at 300 W.

  • Utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reactivity .

The table below summarizes optimized conditions from analogous syntheses:

ParameterValue/RangeImpact on YieldReference
Microwave power300 WMaximizes rate
Reaction time4–11 minReduces side products
SolventEthanol/water (5:1)Balances polarity

Functional Group Interconversion and Dimethylation

The 5,5-dimethyl substituent in the furopyrimidine scaffold necessitates strategic alkylation or pre-functionalized starting materials. One viable route involves:

  • Mannich Reaction : Introducing dimethylamine to a furan precursor bearing a ketone group, followed by cyclization.

  • Grignard Addition : Reacting a furan-derived ester with methylmagnesium bromide to install methyl groups.

For instance, the synthesis of 9-methyl-3-phenylpyrido-furopyrimidines employed 4-methyl-N-phenyl-6-substituted furo[2,3-b]pyridine-2-carboxamide intermediates . Adapting this approach, a 5,5-dimethyl-furan precursor could be synthesized via double alkylation using methyl iodide under basic conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes for synthesizing 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine based on literature analogs:

MethodAdvantagesLimitationsEstimated Yield
Cyclocondensation + POCl₃High regioselectivity, scalableRequires toxic POCl₃ handling70–85%
Microwave irradiationRapid, energy-efficientSpecialized equipment needed80–96%
Grignard alkylationPrecise methyl group installationSensitive to moisture/oxygen65–75%

Chemical Reactions Analysis

Types of Reactions

2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Research

2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine has been explored for its potential as an active pharmaceutical ingredient (API) due to its ability to modulate biological pathways. Some specific applications include:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Antiviral Properties : Research has suggested that this compound may inhibit viral replication by interfering with viral polymerases, making it a candidate for antiviral drug development.

Agrochemical Development

The compound's structural characteristics enable its use in developing agrochemicals, particularly as:

  • Herbicides : Compounds similar to this compound have shown herbicidal activity against a range of weeds. Its application can help improve crop yield by controlling unwanted vegetation.
  • Insecticides : There is ongoing research into the efficacy of this compound as an insecticide. Its ability to disrupt insect growth and reproduction has been noted in preliminary studies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated various derivatives of furo[3,4-d]pyrimidine compounds for their anticancer properties. The results demonstrated that certain modifications to the structure enhanced potency against breast cancer cell lines (MCF-7). The study concluded that further exploration into structure-activity relationships could lead to the development of more effective anticancer agents.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural chemists evaluated the herbicidal properties of furo[3,4-d]pyrimidine derivatives in field trials. The results indicated that formulations containing this compound effectively reduced weed populations without harming crop plants. This finding supports its potential use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Pyrrolo-Pyrimidine Derivatives

A closely related compound, 2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine (Ref: 10-F625046), replaces the furan ring with a pyrrolo (nitrogen-containing) system fused at [2,3-d] positions . Key differences include:

  • Substituent Effects : Both compounds share chloro and dimethyl groups, but the pyrrolo derivative’s nitrogen may increase basicity.
Property 2-Chloro-5,5-dimethyl-furo[3,4-d]pyrimidine 2-Chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidine
Fused Ring System Furo[3,4-d] (oxygen) Pyrrolo[2,3-d] (nitrogen)
Key Functional Groups Cl, 2×CH3 Cl, 2×CH3
Electron Density Oxygen-rich Nitrogen-rich
Commercial Status Active (assumed) Discontinued

Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 4-(phenylamino)pyrazolo[3,4-d]pyrimidine) feature a pyrazole ring fused to pyrimidine, differing in heteroatom placement and substituent diversity .

  • Structural Differences : Pyrazole introduces two adjacent nitrogen atoms, enhancing π-π stacking and metal-binding capabilities compared to the furan’s oxygen.
  • Substituent Flexibility: Pyrazolo derivatives often include amino, hydroxylamino, or thiogroups at position 4, enabling tailored biological activity (e.g., kinase inhibition) .
  • Reactivity: The chloro group in the target compound may facilitate nucleophilic substitution, whereas pyrazolo analogs’ amino groups support electrophilic modifications.

Comparison with Complex Fused Systems

The compound 1-(4,9-dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-yl)-2,4-dimethyl-3,6,8-trimorpholin-4-yl-1,3,4,6-tetrahydro-2H-pyrimido[1,6-a]pyrimidine () exemplifies a highly substituted fused system with morpholine and methoxy groups .

  • Complexity : The target compound’s simpler structure lacks the chromen and morpholine moieties, resulting in lower molecular weight (estimated ~250–300 g/mol vs. 664.79 g/mol for the complex analog).
  • Physical Properties : The morpholine-containing compound has a high melting point (355–357°C) due to hydrogen-bonding networks, whereas the target compound likely has reduced thermal stability.
  • Applications : The complex derivative’s morpholine groups enhance solubility, making it suitable for pharmaceutical applications, while the target compound’s chloro group may favor agrochemical uses.

Biological Activity

2-Chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C8H10ClN3
  • Molecular Weight : 183.64 g/mol
  • CAS Number : 1679381-63-5

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural characteristics of this compound suggest it may interact with various biological targets.

  • Inhibition of Enzymes : Many pyrimidine derivatives act as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation.
  • Kinase Inhibition : Some studies indicate that compounds similar to this compound may inhibit tyrosine kinases involved in cancer signaling pathways.

Anticancer Activity

A study investigated the anticancer effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells. The compound demonstrated an IC50 value indicative of potent activity against cell proliferation and migration .

Antimicrobial Properties

Research has shown that pyrimidine derivatives possess antimicrobial properties. A series of synthesized compounds were tested for their antibacterial activity against various strains. Results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
This compoundAnticancerDihydrofolate reductase12.3
Similar Pyrimidine DerivativeAntimicrobialBacterial cell wall synthesis15.0
Another Pyrimidine CompoundKinase InhibitionTyrosine kinase8.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key parameters include solvent selection (e.g., DMF/NMP mixtures for solubility), temperature control (reflux conditions for activation), and catalysts (e.g., CuI or Pd-based systems for cross-coupling) . Optimizing stoichiometry and reaction time (e.g., 7 days for full conversion in some cases ) is critical. Post-synthesis purification often involves flash chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and preparative HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed vs. calculated mass discrepancies ≤2 ppm ). Nuclear magnetic resonance (NMR) is essential: ¹H NMR (300–500 MHz) identifies substituents (e.g., dimethyl groups at δ 1.5–2.0 ppm), while ¹³C NMR resolves fused-ring systems. Purity should be validated via HPLC with ≥95% threshold .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. The compound is sensitive to moisture and light, as indicated by its predicted pKa (-3.37) and hygroscopic nature . Use sealed, amber vials for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., HRMS or NMR discrepancies) for this compound?

  • Methodological Answer : If HRMS shows deviations (e.g., 648.1706 calculated vs. 648.1723 observed ), re-examine isotopic patterns or adduct formation. For NMR, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and consider dynamic processes like tautomerism. Cross-validate with 2D techniques (COSY, HSQC) and computational modeling (DFT) .

Q. What strategies are effective for functionalizing the furopyrimidine core to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electrophilic substitution : Introduce halogens or aryl groups via Suzuki-Miyaura coupling (e.g., 4-chlorophenylboronic acid with Pd catalysis ).
  • Nucleophilic displacement : Replace the 2-chloro group with amines or alkoxy groups under basic conditions (e.g., NaHCO₃ in THF ).
  • Heterocycle fusion : Use Sonogashira coupling to append alkynes (e.g., phenylacetylene with PdCl₂(PPh₃)₂/CuI ).
    Monitor regioselectivity via LCMS intermediates and optimize yields using Design of Experiments (DoE) .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with recombinant EGFR-TK or CDK2. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Cytotoxicity : Test against MRC-5SV2 fibroblasts (4×10³ cells/well) in 96-well plates. Calculate CC₅₀ using alamarBlue or MTT assays after 72-hour exposure .
  • P-glycoprotein interaction : Co-incubate with inhibitors (e.g., verapamil) to assess efflux effects .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards to mitigate matrix effects. Optimize ionization (ESI+ mode) and transitions (e.g., m/z 219 → 184 for quantification ). Validate linearity (1–1000 ng/mL), recovery (>85%), and precision (RSD <15%) per ICH guidelines.

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